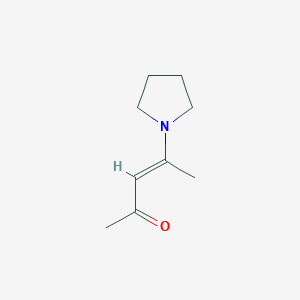

(3E)-4-(1-pyrrolidinyl)-3-penten-2-one

Description

Overview of Enaminone Structural Features and Electronic Properties

Enaminones are characterized by the conjugated system N−C=C−C=O. This arrangement makes them vinylogous amides or urethanes, where the electronic properties of an amide are transmitted through a carbon-carbon double bond. The key structural feature is the presence of an electron-donating amino group (the "push") and an electron-withdrawing carbonyl group (the "pull") at opposite ends of an alkene scaffold. researchgate.net

In (3E)-4-(1-pyrrolidinyl)-3-penten-2-one, the nitrogen atom of the pyrrolidine (B122466) ring donates electron density into the π-system, which is delocalized across the C=C double bond to the carbonyl group. This "push-pull" conjugation results in a significant contribution from a zwitterionic resonance structure, where the nitrogen atom bears a partial positive charge and the oxygen atom a partial negative charge. rsc.org This polarization imparts a high dipole moment to the molecule and governs its reactivity. rsc.org The molecule possesses multiple reactive sites: the α-carbon and the nitrogen atom are nucleophilic, while the β-carbon and the carbonyl carbon are electrophilic. researchgate.net This dual reactivity makes enaminones exceptionally versatile intermediates in organic synthesis. researchgate.net

Conformational and Tautomeric Equilibria in β-Enaminone Systems

Enaminone systems can exhibit complex equilibria involving both tautomers and conformers.

Tautomerism : For primary and secondary enaminones (those with at least one hydrogen on the nitrogen), a tautomeric equilibrium exists between the keto-enamine form and the enol-imine form. However, for tertiary enaminones such as this compound, the absence of a proton on the nitrogen atom means that the compound is "locked" in the keto-enamine tautomeric form. rsc.org

Conformational Isomers : The primary equilibrium for this molecule is the geometric isomerism around the C=C double bond, leading to (E) and (Z) configurations. The designation "(3E)" specifies that the higher priority groups on each carbon of the double bond (the acetyl group on C3 and the pyrrolidinyl group on C4) are on opposite sides. In solution, the ratio of E and Z isomers can be influenced by the solvent and the steric bulk of the substituents. researchgate.net For many acyclic enaminones, the E-isomer is often thermodynamically favored to minimize steric hindrance between the substituents.

Significance of the this compound Moiety in Contemporary Synthetic Chemistry

The this compound moiety is a powerful synthon in modern chemistry due to the combined utility of its enaminone core and its pyrrolidine substituent. Enaminones are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, including pyrazoles, pyridines, and quinolines. acgpubs.org They can participate in cycloaddition reactions, acting as the two-atom or four-atom component, and react with a range of electrophiles and nucleophiles. rsc.org

Furthermore, the pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of natural products and FDA-approved pharmaceuticals. Its inclusion in a molecule can improve water solubility and binding affinity to biological targets. mdpi.com Therefore, using a molecule like this compound allows for the direct introduction of this valuable heterocyclic unit into more complex structures. Its nucleophilic α-carbon can be alkylated or acylated, while the electrophilic β-carbon is susceptible to Michael additions, providing multiple avenues for molecular elaboration.

Historical Development of Academic Research on Pyrrolidinyl-Substituted Enaminones

The chemistry of enaminones is a mature field, with its foundational principles established over several decades. The most straightforward and historically significant method for the synthesis of simple enaminones is the direct condensation of a β-dicarbonyl compound with ammonia (B1221849) or a primary or secondary amine. rsc.orgacgpubs.org For this compound, this involves the reaction of acetylacetone (B45752) with pyrrolidine, typically with azeotropic removal of the water byproduct.

In a seminal 1977 review, J. V. Greenhill highlighted this condensation as the most general and widely used synthetic route. rsc.orgrsc.org Early research focused on understanding the structure, tautomerism, and basic reactivity of these compounds. While the core synthesis has been known for a long time, academic research has seen a resurgence of interest in enaminones over the past few decades. researchgate.net Modern efforts have focused on developing new, milder, and more efficient catalytic methods for their synthesis and exploring their expanded role as versatile building blocks in complex total synthesis and the construction of novel heterocyclic systems for pharmaceutical applications. researchgate.net

Interactive Data Table: Spectroscopic Properties

While specific, experimentally verified spectra for this compound are not widely published, the following table presents expected spectroscopic data based on its chemical structure and analysis of closely related compounds. These values serve as a reference for characterization.

| Spectroscopic Data | Description of Expected Signals |

| ¹H NMR | δ (ppm) : 5.0-5.2 (1H, s, vinyl H), 3.2-3.4 (4H, t, N-CH₂ of pyrrolidine), 2.1 (3H, s, acetyl CH₃), 1.9-2.0 (3H, s, vinyl CH₃), 1.8-1.9 (4H, m, other CH₂ of pyrrolidine) |

| ¹³C NMR | δ (ppm) : 195-198 (C=O), 160-163 (N-C=), 95-98 (=CH-), 48-50 (N-CH₂), 28-30 (acetyl CH₃), 24-26 (other CH₂), 18-20 (vinyl CH₃) |

| IR Spectroscopy | ν (cm⁻¹) : 1600-1620 (C=O stretch, lowered due to conjugation), 1550-1580 (C=C stretch) |

Note: Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS). The values are estimates based on standard chemical shift tables and data from analogous structures.

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(E)-4-pyrrolidin-1-ylpent-3-en-2-one |

InChI |

InChI=1S/C9H15NO/c1-8(7-9(2)11)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7+ |

InChI Key |

CWUMGRRVCLAYKC-BQYQJAHWSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C)/N1CCCC1 |

Canonical SMILES |

CC(=CC(=O)C)N1CCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3e 4 1 Pyrrolidinyl 3 Penten 2 One

Direct Synthesis Approaches and Optimized Protocols

Direct synthesis approaches are often favored for their atom economy and procedural simplicity. These methods typically involve the condensation of readily available starting materials to construct the enaminone backbone in a single step.

One-Pot Multicomponent Condensation Reactions of Ketones with Secondary Amines and Formamide Derivatives

The most common and straightforward method for the synthesis of (3E)-4-(1-pyrrolidinyl)-3-penten-2-one is the direct condensation of pentane-2,4-dione with pyrrolidine (B122466). This reaction is a classic example of enaminone formation from a β-dicarbonyl compound and a secondary amine. The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl groups of the diketone, followed by the elimination of a water molecule to form the stable, conjugated enaminone system.

The reaction is typically carried out by refluxing equimolar amounts of pentane-2,4-dione and pyrrolidine in a suitable solvent, such as ethanol (B145695) or toluene, often with azeotropic removal of water to drive the equilibrium towards the product. The inherent stability of the resulting conjugated system favors the formation of the enaminone. While often proceeding without a catalyst, acid or base catalysis can be employed to accelerate the reaction. The (E)-isomer is generally the thermodynamically more stable and, therefore, the major product.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield (%) |

| Pentane-2,4-dione | Pyrrolidine | None | Toluene | Reflux | High |

| Pentane-2,4-dione | Pyrrolidine | p-Toluenesulfonic acid | Benzene | Reflux | >90 |

| Pentane-2,4-dione | Pyrrolidine | None | Ethanol | Reflux | Good |

Catalyst-Assisted Formations of this compound (e.g., Chitosan (B1678972) Catalysis)

In line with the principles of green chemistry, heterogeneous catalysts have been explored for the synthesis of β-enaminones. Chitosan, a biodegradable and readily available biopolymer derived from chitin, has emerged as an effective and environmentally friendly basic catalyst for various organic transformations, including condensation reactions. mdpi.comresearchgate.net The amine groups present in the chitosan backbone can act as basic sites, facilitating the condensation of β-dicarbonyl compounds with amines. mdpi.com

The use of chitosan as a catalyst for the synthesis of this compound offers several advantages, including mild reaction conditions, high yields, and easy separation of the catalyst from the reaction mixture by simple filtration, allowing for its reuse. The reaction is typically performed by stirring pentane-2,4-dione and pyrrolidine in the presence of chitosan at room temperature or with gentle heating in a solvent like ethanol.

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield (%) |

| Chitosan | Pentane-2,4-dione | Pyrrolidine | Ethanol | Room Temp. | 2-4 h | ~90 |

| Chitosan-Cu | Isatin, α-amino acid, dipolarophile | Ethanol | Reflux | 1-2 h | 88-91 |

It is important to note that while chitosan has been successfully used for various condensation reactions, specific data for its use in the synthesis of this compound is not extensively documented in dedicated studies. However, its proven efficacy in similar enaminone syntheses suggests its high potential for this specific transformation. psu.edu

Stereoselective Preparation of the (3E)-Isomer through Controlled Reaction Pathways

The formation of the (E)-isomer of 4-(1-pyrrolidinyl)-3-penten-2-one is generally favored under thermodynamic control due to the lower steric hindrance compared to the (Z)-isomer. In most standard syntheses involving the condensation of pentane-2,4-dione and pyrrolidine, the (E)-isomer is the predominant or exclusive product. The stability is further enhanced by the formation of an intramolecular hydrogen bond between the N-H proton (if a primary amine is used) or through-space interactions and the carbonyl oxygen in the s-cis conformation.

For tertiary enamines like this compound, the stereoselectivity is primarily governed by minimizing steric repulsion between the pyrrolidine ring and the methyl group attached to the double bond. X-ray crystallographic studies of similar β-enaminones have confirmed the prevalence of the E configuration. Theoretical calculations have also shown that the E isomer is thermodynamically more stable than the Z isomer.

Controlled reaction pathways to ensure high stereoselectivity often involve optimizing reaction conditions such as temperature and reaction time to allow the system to reach thermodynamic equilibrium. In most reported syntheses of this compound, the stereochemistry is implicitly assumed to be (E) due to its inherent stability, and specific measures to control the stereochemistry are often not required.

Alternative Synthetic Routes and Precursor Chemistry

Besides the direct condensation approach, alternative synthetic routes starting from different precursors have been developed, offering flexibility in substrate scope and reaction conditions.

Derivatization Strategies from Related α,β-Unsaturated Ketones (e.g., 3-Penten-2-one)

An alternative approach to the synthesis of this compound involves the conjugate addition (Michael addition) of pyrrolidine to an α,β-unsaturated ketone precursor, such as 3-penten-2-one. In this reaction, the nucleophilic pyrrolidine attacks the β-carbon of the enone, leading to the formation of an enolate intermediate. Subsequent proton transfer and tautomerization would, in principle, yield the desired enaminone.

However, the direct addition of a secondary amine to an enone to form a stable β-amino ketone is often challenging and can be reversible. The success of this strategy depends on the specific substrate and reaction conditions. In some cases, the reaction may favor the formation of the 1,2-addition product or lead to complex mixtures.

A more viable strategy involves the reaction of a precursor that can readily undergo elimination to form the enaminone double bond. For instance, the reaction of 4-halo-3-penten-2-one with pyrrolidine would proceed via a nucleophilic vinylic substitution mechanism to afford the target compound.

Amine-Catalyzed Carbon-Carbon Bond Formation Reactions for Enaminone Scaffolds

Amine-catalyzed reactions, particularly those involving enamine intermediates, are powerful tools for carbon-carbon bond formation and can be adapted for the synthesis of enaminone scaffolds. The Stork enamine reaction, for example, involves the reaction of an enamine with an α,β-unsaturated carbonyl compound. orientjchem.org Although this reaction is typically used to form 1,5-dicarbonyl compounds after hydrolysis, the intermediate adduct before hydrolysis contains a structure related to the enaminone.

A more direct route to the enaminone scaffold involves the self-condensation of a ketone catalyzed by a secondary amine like pyrrolidine. For instance, the self-condensation of acetone, catalyzed by pyrrolidine, can lead to the formation of mesityl oxide (4-methyl-3-penten-2-one). A subsequent reaction with pyrrolidine could then, in principle, lead to the desired enaminone, although this is a less direct and potentially lower-yielding approach compared to the condensation with pentane-2,4-dione.

Pyrrolidine can also catalyze the aldol (B89426) reaction of ketones. The regioselective formation of an enamine intermediate under kinetic control can direct the nucleophilic attack from a specific α-carbon. While typically employed for aldol additions, this principle of enamine catalysis can be extended to reactions that ultimately lead to enaminone structures through subsequent elimination steps.

Green Chemistry Principles in Enaminone Synthesis

The synthesis of β-enaminones, including this compound, is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves the development of methodologies that are more efficient, use less hazardous materials, and minimize waste generation. Key areas of focus in the green synthesis of enaminones include the use of solvent-free or environmentally benign reaction conditions and the application of recyclable catalytic systems.

Exploration of Solvent-Free or Environmentally Benign Reaction Conditions

Traditional methods for synthesizing β-enaminones often involve the use of volatile organic solvents, which can be harmful to the environment and pose health risks. To address these concerns, researchers have explored solvent-free and environmentally benign reaction conditions for the synthesis of enaminones.

One effective approach is the use of microwave irradiation in the absence of a solvent. acgpubs.org This technique can significantly reduce reaction times and improve yields. acgpubs.org For instance, various enaminones have been prepared from β-dicarbonyl compounds and amines under solvent-free microwave conditions with yields often exceeding 90%. acgpubs.org This method is not only environmentally friendly but also aligns with the principles of green chemistry by being energy efficient.

Ultrasound-assisted synthesis is another green methodology that has been successfully applied to the synthesis of β-enaminone derivatives. researchgate.net Ultrasound irradiation can promote the reaction between β-dicarbonyl compounds and nitriles at room temperature, providing an eco-friendly route to these compounds. researchgate.net The use of ultrasound can lead to shorter reaction times and good to excellent yields of the desired products. organic-chemistry.org

The use of environmentally benign solvents , such as water, is also a key aspect of green enaminone synthesis. Water is a desirable solvent due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of enaminones from β-keto esters or 1,3-diketones and primary amines has been successfully carried out in water, with yields greater than 60%. acgpubs.org

Solvent-free condensation reactions can also be achieved through simple grinding of the reactants at room temperature. For example, the reaction of 1,3-dicarbonyl compounds with various primary amines in the presence of a catalytic amount of ferric (III) ammonium (B1175870) nitrate (B79036) at room temperature under solvent-free conditions has been reported to produce β-enaminones in yields ranging from 69-92%. acgpubs.org

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| β-dicarbonyl compounds and amines | Microwave irradiation, solvent-free | >90% | acgpubs.org |

| β-dicarbonyl compounds and nitriles | Ultrasound irradiation, room temperature | Good to excellent | researchgate.net |

| β-keto esters/1,3-diketones and primary amines | Water as solvent | >60% | acgpubs.org |

| 1,3-dicarbonyl compounds and primary amines | Solvent-free, room temperature, Fe(NO₃)₃·9H₂O catalyst | 69-92% | acgpubs.org |

Utilization of Recyclable Catalytic Systems in this compound Synthesis

Solid acid catalysts , such as clays (B1170129) and zeolites, are particularly attractive due to their ease of separation from the reaction mixture, reusability, and often lower toxicity compared to homogeneous catalysts. iupac.orgMontmorillonite (B579905) K10 , a type of clay, has been effectively used as a catalyst for the synthesis of β-enaminones under solvent-free conditions, often with the assistance of microwave irradiation. researchgate.net This catalyst is inexpensive, environmentally friendly, and can be easily recovered and reused. researchgate.net For instance, the reaction of 2-amino-3-aryl-1,8-naphthyridines with dimedone in the presence of montmorillonite K10 clay under solvent-free microwave irradiation resulted in very good yields of the corresponding β-enaminones. researchgate.net

Zeolites , such as H-Y zeolite, have also been employed as recyclable catalysts for the synthesis of enamines from cyclic ketones and secondary amines. researchgate.net These catalysts exhibit both Brønsted and Lewis acidity and can accelerate the reaction while allowing for easy recovery and reuse for several consecutive cycles without a significant loss of activity. researchgate.net

Another approach involves the use of magnetite-supported catalysts , such as magnetite-supported montmorillonite (K10). These catalysts can be easily separated from the reaction mixture using an external magnet, simplifying the workup procedure. nih.gov Magnetite-supported montmorillonite (K10) has been shown to be a highly active and reusable catalyst for various organic transformations, including those under solvent-free conditions. nih.gov

The reusability of these catalysts is a key advantage. For example, scandium(III) triflate [Sc(OTf)3] has been used as a recyclable catalyst for the solvent-free synthesis of N-substituted β-enamino esters, where the catalyst was recovered and reused for up to four cycles without a significant loss of activity. acgpubs.org

| Catalyst | Reactants | Conditions | Yield | Reusability | Reference |

|---|---|---|---|---|---|

| Montmorillonite K10 | 2-amino-3-aryl-1,8-naphthyridines and dimedone | Solvent-free, microwave irradiation | Very good | Reusable | researchgate.net |

| Zeolite H-Y | Cyclic ketones and secondary amines | Toluene reflux | High | Up to 5 cycles | researchgate.net |

| Magnetite-supported Montmorillonite (K10) | Aromatic aldehydes, amides, and α-naphthol | Solvent-free | High | Up to 15 cycles | nih.gov |

| Sc(OTf)₃ | β-keto esters and amines | Solvent-free | 70-95% | Up to 4 cycles | acgpubs.org |

Spectroscopic and Structural Elucidation in Mechanistic Investigations of 3e 4 1 Pyrrolidinyl 3 Penten 2 One

Application of High-Resolution NMR Techniques for Reaction Pathway Analysis and Intermediate Identification

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate details of reaction pathways leading to and involving (3E)-4-(1-pyrrolidinyl)-3-penten-2-one. benthamscience.com Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional methods like COSY and HSQC, allow for the unambiguous assignment of atomic connectivity and the tracking of species transformation in real-time or through analysis of reaction aliquots.

In the synthesis of this compound from pentane-2,4-dione and pyrrolidine (B122466), NMR spectroscopy can monitor the consumption of reactants and the formation of the product. The key spectroscopic changes include the disappearance of the signals for the enolic proton of pentane-2,4-dione and the appearance of characteristic signals for the vinyl proton and the α-carbons of the enaminone. psu.edu Furthermore, NMR is crucial for identifying potential reaction intermediates, such as a hemiaminal intermediate, although such species are often transient and present in low concentrations. acs.org The chemical shifts provide a guide to the electron density at various positions within the molecule, which is indicative of its reactivity. psu.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ This table is generated based on typical values for enaminone structures.

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| CH₃-C=O (Position 1) | 2.15 (s, 3H) | 195.0 |

| C=O (Position 2) | - | 28.5 |

| CH (Position 3) | 5.10 (s, 1H) | 95.5 |

| C-N (Position 4) | - | 162.0 |

| CH₃-C-N (Position 5) | 1.95 (s, 3H) | 18.0 |

| N-CH₂ (Pyrrolidine) | 3.25 (t, 4H) | 48.0 |

X-ray Crystallographic Analysis of this compound Derivatives and Adducts to Confirm Stereochemistry and Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid, offering unequivocal proof of stereochemistry and conformation. soton.ac.uk While obtaining suitable single crystals of this compound itself can be challenging, analysis of its stable derivatives or reaction adducts is a common strategy. researchgate.netnih.gov

Such analyses can confirm the (E)-configuration about the C3=C4 double bond, which is generally the thermodynamically more stable isomer for β-enaminones. The crystal structure would reveal the planarity of the N-C=C-C=O conjugated system, which is stabilized by an intramolecular N-H···O hydrogen bond in secondary enaminones or through resonance in tertiary enaminones like the subject compound. nih.gov The analysis also provides precise bond lengths and angles, as well as details on the conformation of the pyrrolidine ring (e.g., envelope or twist conformation). nih.gov This structural information is vital for understanding the molecule's reactivity and its interactions in subsequent reactions. researchgate.net

Table 2: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.145 |

| b (Å) | 10.515 |

| c (Å) | 9.567 |

| β (°) | 106.21 |

| Volume (ų) | 882.5 |

| Z | 4 |

| Bond Length C3=C4 (Å) | 1.37 |

| Bond Length C4-N (Å) | 1.34 |

| Bond Length C2=O (Å) | 1.25 |

Infrared Spectroscopy for Monitoring Functional Group Transformations and Mechanistic Insights

Infrared (IR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions by tracking changes in functional groups. jascoinc.comyoutube.com In the synthesis of this compound, IR spectroscopy allows for real-time analysis of the key bond vibrations. nih.gov

The reaction can be monitored by observing the disappearance of the broad O-H stretching band of the enol form of the starting material, pentane-2,4-dione (around 2500-3200 cm⁻¹), and the N-H stretching of pyrrolidine (around 3300-3500 cm⁻¹ if present as a secondary amine). Concurrently, the formation of the product is confirmed by the appearance of characteristic absorption bands for the enaminone functional group. These include a strong absorption for the conjugated ketone (C=O) stretch, typically shifted to a lower frequency (1600-1650 cm⁻¹) compared to a simple ketone, and a strong C=C stretching band (1550-1600 cm⁻¹). orientjchem.orglibretexts.org The specific frequencies of these bands provide insight into the degree of conjugation and electronic delocalization within the molecule, which are central to its chemical behavior. nih.gov

Table 3: Key Infrared Absorption Frequencies for Monitoring the Synthesis of this compound

| Functional Group | Reactant/Product | Wavenumber (cm⁻¹) | Appearance of Band |

|---|---|---|---|

| C=O (unconjugated ketone) | Pentane-2,4-dione | ~1725 | Strong, sharp |

| C=O (conjugated ketone) | This compound | 1600 - 1650 | Strong, sharp |

| C=C (alkene) | This compound | 1550 - 1600 | Medium to strong |

| C-N | This compound | 1300 - 1350 | Medium |

Mass Spectrometry for Identification of Transient Intermediates and Reaction Products in Complex Mixtures

Mass spectrometry (MS) is an essential analytical technique for identifying compounds by determining their mass-to-charge ratio (m/z). It is particularly valuable for detecting transient intermediates and characterizing products within complex reaction mixtures. purdue.educfsre.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate components of a mixture before their analysis.

In the context of this compound synthesis, MS can confirm the molecular weight of the final product (C₉H₁₅NO, MW = 153.22 g/mol ) through the observation of its molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum provides structural information that can confirm the identity of the compound. conicet.gov.arrsc.org For instance, a common fragmentation pathway for enaminones involves the cleavage of the acyl group, leading to characteristic fragment ions. Furthermore, advanced MS techniques can be used to trap and analyze short-lived intermediates, providing direct evidence for proposed reaction mechanisms that might be inaccessible by other spectroscopic methods. nih.govmpg.de

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 153 | [M]⁺ | [C₉H₁₅NO]⁺ |

| 138 | [M - CH₃]⁺ | [C₈H₁₂NO]⁺ |

| 110 | [M - CH₃CO]⁺ | [C₇H₁₂N]⁺ |

| 84 | [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) | [C₄H₈N]⁺ |

Reactivity and Fundamental Reaction Mechanisms of 3e 4 1 Pyrrolidinyl 3 Penten 2 One

Nucleophilic Reactivity at Ambident Centers (Cα and Nitrogen)

The structure of (3E)-4-(1-pyrrolidinyl)-3-penten-2-one features two primary nucleophilic centers: the α-carbon (Cα) and the nitrogen atom of the pyrrolidine (B122466) ring. The delocalization of the nitrogen's lone pair of electrons into the conjugated system enhances the nucleophilicity of the β-carbon, but the α-carbon and the nitrogen itself can also act as nucleophiles. The specific site of reaction often depends on the nature of the electrophile and the reaction conditions.

Reactions with Electrophilic Species (e.g., Diazocarbonyls, Isocyanates)

The nucleophilic character of this compound allows it to react with a variety of electrophiles. For instance, in reactions with isocyanates, the nitrogen atom of the pyrrolidine ring can act as the initial nucleophile, leading to the formation of urea (B33335) derivatives. wikipedia.org Isocyanates are highly reactive towards nucleophiles, and the pyrrolidine nitrogen, being a secondary amine, readily attacks the electrophilic carbon of the isocyanate group. nih.gov

While specific studies on the reaction of this compound with diazocarbonyl compounds are not extensively documented in the provided literature, the general reactivity of enamines suggests that the nucleophilic α-carbon could potentially react with the electrophilic carbon of a diazocarbonyl compound after the loss of nitrogen gas, leading to the formation of a new carbon-carbon bond.

| Electrophile | Reactive Center of this compound | Potential Product Type |

| Isocyanate (R-N=C=O) | Nitrogen | N-substituted urea derivative |

| Diazocarbonyl (R-CO-CHN₂) | α-Carbon | β-dicarbonyl compound (after rearrangement) |

Mechanistic Dissection of Initial Nucleophilic Attack and Subsequent Transformations

The mechanism of nucleophilic attack by this compound is dictated by the electronic properties of its constituent functional groups. The pyrrolidine nitrogen's lone pair participates in resonance with the double bond and the carbonyl group. This resonance creates a high electron density at the α-carbon, making it a soft nucleophilic center, while the nitrogen atom remains a hard nucleophilic center.

In reactions with hard electrophiles, the nitrogen atom is the more likely site of initial attack. For example, in the reaction with an isocyanate, the nitrogen atom attacks the carbonyl carbon of the isocyanate, forming a zwitterionic intermediate. This is then followed by a proton transfer to yield the final urea product.

Conversely, with softer electrophiles, the α-carbon is the preferred site of attack. This is a key feature of enamine reactivity and is fundamental to many carbon-carbon bond-forming reactions.

Electrophilic Reactivity of the Carbonyl and β-Carbon Centers

In addition to its nucleophilic character, this compound also possesses electrophilic centers. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. libretexts.orglibretexts.orgstackexchange.com Furthermore, the β-carbon is activated towards nucleophilic attack due to the conjugation with the carbonyl group. nih.govnih.gov

Conjugate Addition Reactions (e.g., Michael Additions)

The β-carbon of this compound is susceptible to conjugate addition, a type of reaction also known as a Michael addition. libretexts.orgmasterorganicchemistry.comrsc.orgsrce.hrbeilstein-journals.org In this reaction, a nucleophile attacks the β-carbon, leading to the formation of a new carbon-nucleophile bond and an enolate intermediate, which is subsequently protonated. This type of reaction is common for α,β-unsaturated carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org

The general mechanism for a Michael addition to this compound would involve the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate.

| Nucleophile | Type of Reaction | Product |

| Gilman Reagent (R₂CuLi) | Michael Addition | β-alkylated ketone |

| Thiol (R-SH) | Thia-Michael Addition | β-thioether ketone |

| Amine (R₂NH) | Aza-Michael Addition | β-amino ketone |

Cycloaddition Reactions (e.g., [3+3] Cycloadditions, Hetero-Diels-Alder Reactions)

The conjugated system of this compound makes it a suitable partner in cycloaddition reactions. For instance, it can potentially participate in [3+3] cycloaddition reactions to form six-membered rings. nih.gov In such reactions, the enaminone can act as a three-carbon component.

Furthermore, the enone moiety can participate in hetero-Diels-Alder reactions, where it acts as the dienophile. The electron-withdrawing nature of the carbonyl group activates the double bond for reaction with a diene. The presence of the pyrrolidine group can influence the stereoselectivity of such reactions.

Role in Annulation Processes and Ring-Forming Reactions

Annulation processes, which involve the formation of a new ring onto a pre-existing molecule, can utilize the reactivity of this compound. Its ability to undergo conjugate additions followed by an intramolecular cyclization is a common strategy in the synthesis of cyclic compounds. nih.gov For example, a Michael addition of a nucleophile that also contains an electrophilic center can lead to a subsequent intramolecular reaction, resulting in the formation of a new ring. The diverse reactivity of this compound makes it a versatile building block in the construction of complex cyclic and heterocyclic systems. researchgate.netmdpi.comnih.govnih.gov

Oxidation Pathways and Radical-Mediated Transformations

The reactivity of this compound, particularly its susceptibility to oxidation, is significantly influenced by radical-mediated processes. These pathways are crucial for understanding its degradation and transformation in various chemical environments.

OH-Radical Initiated Oxidation Mechanisms of Enaminone Analogs

The atmospheric oxidation of enaminones and their structural analogs, such as α,β-unsaturated ketones, is primarily initiated by hydroxyl (OH) radicals. researchgate.netcopernicus.org The reaction mechanism can proceed through two main pathways: the addition of the OH radical to the C=C double bond or the abstraction of a hydrogen atom from an alkyl group or the N-H group in related structures. mdpi.commdpi.com For α,β-unsaturated ketones like 3-methyl-3-penten-2-one, the dominant pathway is the addition of the OH radical to the carbon-carbon double bond. copernicus.orgconicet.gov.ar

This addition results in the formation of a hydroxyl-substituted alkyl radical. The position of the OH addition determines the subsequent reaction cascade. Theoretical and experimental studies on analogous compounds, such as aminoacetaldehyde, show that the stability of the resulting radical intermediate plays a key role in determining the major reaction channel. mdpi.com In the case of this compound, the OH radical can add to either the C3 or C4 position of the pentene backbone. The subsequent steps involve rapid reactions with molecular oxygen, leading to the formation of peroxy radicals. mdpi.com

Rate coefficients for the reaction of OH radicals with similar α,β-unsaturated ketones have been determined experimentally, providing insight into their atmospheric lifetimes. researchgate.netcopernicus.org

Table 1: Rate Coefficients for OH-Radical Initiated Oxidation of Enaminone Analogs

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 3-Penten-2-one | (6.2 ± 1.0) × 10⁻¹¹ | researchgate.net |

| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) × 10⁻¹¹ | copernicus.org |

| 4-Methyl-3-penten-2-one | (8.1 ± 1.3) × 10⁻¹¹ | copernicus.org |

Formation and Decomposition of Peroxy Radicals Derived from Enaminones

Reaction with Nitric Oxide (NO): In environments with significant NOx concentrations, the peroxy radical can react with NO to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). copernicus.org The alkoxy radical is highly reactive and can undergo further decomposition through C-C bond cleavage or isomerization, leading to the formation of smaller carbonyl compounds and other radicals. copernicus.org

Autoxidation: Peroxy radicals can undergo intramolecular hydrogen abstraction, a process known as autoxidation. This H-shift forms a hydroperoxide alkyl radical, which can then react with another O₂ molecule. This sequence can repeat, leading to the rapid formation of highly oxygenated molecules (HOMs). copernicus.org

Self- and Cross-Reactions: Peroxy radicals can react with themselves or other peroxy radicals (R'O₂). The current consensus is that these reactions proceed through the formation of a transient tetroxide intermediate (RO₄R'). nih.gov This intermediate can then decompose through various channels, with a common pathway yielding an alcohol, a ketone/aldehyde, and molecular oxygen. nih.gov The presence of the amino group in enaminones can also influence radical pathways, as seen in the formation of aminoperoxyl radicals from the reaction of aminyl radicals with O₂. rsc.org

Transition Metal-Catalyzed Transformations and C-H Functionalization Strategies

Transition metal catalysis offers a powerful tool for the selective modification of enaminones, enabling the formation of complex molecular architectures through C-H functionalization. rsc.orgresearchgate.net These strategies leverage the inherent electronic properties of the enaminone scaffold to achieve high regioselectivity. rsc.org

Exploration of Catalytic Systems for Site-Selective Functionalization

The site-selective functionalization of β-enaminones via C-H activation is a rapidly developing field. rsc.orgrsc.org The enaminone's carbonyl and amino groups can act as directing groups, coordinating to a transition metal center and guiding the catalytic activity to a specific C-H bond, often at the ortho position of an aryl substituent or at vinylic or allylic positions. rsc.orgresearchgate.net

A variety of transition metals have been employed to catalyze these transformations, including rhodium, palladium, cobalt, and copper. researchgate.netrsc.org The choice of metal, ligand, and reaction conditions determines the type of bond formed and the position of functionalization. For instance, Rh(III) and Co(III) catalysts have been used for ortho-selective C-H amidation of enaminones using dioxazolones as the nitrogen source. rsc.org Copper catalysts are effective for various transformations, including C-H amination and annulation reactions to form heterocyclic structures. researchgate.netnih.gov The development of specific catalyst systems allows for predictable control over reactivity, overcoming the substrate's inherent preferences. nih.gov

Table 2: Examples of Catalytic Systems for Enaminone Functionalization

| Metal Catalyst | Coupling Partner/Reagent | Type of Functionalization | Reference |

|---|---|---|---|

| Rh(III) | Dioxazolones | ortho-Selective C-H Amidation | rsc.org |

| Co(III) | Dioxazolones | ortho-Selective C-H Amidation | rsc.org |

| Rh(I) | Alkynes / Diazo Compounds | Aryl C-H Annulation | rsc.org |

| Cu(II) | p-Quinone Methides | [3+2] Annulation | researchgate.net |

| Ni(II) | TEMPO | C-N Bond Amination | researchgate.net |

Detailed Mechanistic Investigations of Catalytic Cycles (e.g., Copper-Catalyzed Processes)

Understanding the detailed mechanism of a catalytic cycle is essential for optimizing reaction conditions and developing new transformations. For copper-catalyzed C-H functionalization of enaminone-like structures, the catalytic cycle generally involves a sequence of well-defined steps, often cycling through different oxidation states of copper, such as Cu(I), Cu(II), and Cu(III). nih.gov

A plausible mechanistic pathway for copper-catalyzed C-H amination can be described as follows:

Catalyst Activation/Coordination: The active Cu(I) catalyst coordinates with the substrate. In the context of enaminones, this coordination may be directed by the carbonyl group.

Oxidative Addition/Single Electron Transfer (SET): The Cu(I) species is oxidized. In reactions involving N-halo reagents, for example, the copper center can be oxidized to a Cu(II) or Cu(III) intermediate. Mechanistic studies on related systems have characterized intermediates such as Cu(II)-fluoride complexes. nih.gov In some cases, the process may involve radical intermediates generated via single electron transfer. acs.orgrsc.org

C-H Activation: The C-H bond is cleaved. This is often the rate-determining step and can occur through various pathways, such as a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is broken with the assistance of a base.

Reductive Elimination: The new C-N or C-C bond is formed, and the functionalized product is released from the copper center. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

DFT calculations and experimental studies, including the isolation of reaction intermediates, have been crucial in elucidating these pathways. nih.govruhr-uni-bochum.de These investigations reveal the importance of the ligand environment around the copper center and the specific nature of the reactants in dictating the operative mechanism. nih.gov

Computational and Theoretical Investigations of 3e 4 1 Pyrrolidinyl 3 Penten 2 One and Its Reactivity

Density Functional Theory (DFT) Studies of Electronic Structure and Stability

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. ijnc.irresearchgate.netresearchgate.net Studies on analogous enaminone systems, such as 4-amino-3-penten-2-one, reveal key structural and electronic features that are directly applicable to (3E)-4-(1-pyrrolidinyl)-3-penten-2-one. nih.govresearchgate.netresearchgate.net

A dominant feature of these molecules is the formation of a strong, intramolecular hydrogen bond between the N-H group (in primary or secondary enaminones) or an adjacent C-H and the carbonyl oxygen. This interaction creates a stable six-membered pseudo-ring. sid.irijnc.irresearchgate.net For this compound, a tertiary enamine, this resonance-assisted hydrogen bond involves a vinylic hydrogen and the carbonyl oxygen, enforcing a high degree of planarity in the N-C=C-C=O backbone. nih.gov This planarity maximizes π-electron delocalization, which is crucial for the molecule's stability and characteristic reactivity.

Geometry Optimization and Analysis of Substituent Effects on Molecular Conformation

Geometry optimization using DFT, typically with functionals like B3LYP and basis sets such as 6-311++G**, is employed to locate the minimum energy structure of the molecule. researchgate.netresearchgate.net For enaminones, the optimization confirms a planar (or nearly planar) conformation for the conjugated system, stabilized by the intramolecular hydrogen bond. researchgate.netnih.gov

The key structural parameters obtained from such optimizations for a closely related compound, 4-(phenylamino)pent-3-en-2-one, highlight the electronic delocalization. The C=C bond (approx. 1.385 Å) is longer than a typical double bond, while the adjacent C-C single bond (approx. 1.424 Å) is shorter, indicating partial double bond character. nih.gov Similarly, the C-N bond is shorter than a typical single bond, reflecting the participation of the nitrogen lone pair in the π-system.

| Bond | Typical Value (Å) | Description |

|---|---|---|

| C=O | ~1.25 - 1.27 | Slightly elongated due to conjugation. |

| Cα-Cβ | ~1.38 - 1.40 | Longer than a typical C=C bond, indicating reduced double bond character. |

| Cβ-N | ~1.34 - 1.36 | Shorter than a typical C-N single bond, indicating partial double bond character from electron delocalization. |

| Cα-C(carbonyl) | ~1.42 - 1.45 | Shorter than a typical C-C single bond, indicating π-conjugation. |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wuxiapptec.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.comyoutube.com The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a smaller gap generally implies higher reactivity. wikipedia.orgresearchgate.netnih.gov

For enaminones like this compound, DFT calculations consistently show a distinct localization of the frontier orbitals:

HOMO: The HOMO is primarily localized over the enamine moiety (the N-C=C fragment). The electron density is highest on the nitrogen atom and the β-carbon, making this the primary site for electrophilic attack.

LUMO: The LUMO is predominantly centered on the enone fragment (the C=C-C=O system), with significant coefficients on the carbonyl carbon and the α-carbon. This distribution makes these sites susceptible to nucleophilic attack.

This separation of HOMO and LUMO densities explains the dual reactivity of enaminones. The electron-donating pyrrolidine (B122466) group raises the energy of the HOMO, making the molecule a more potent nucleophile compared to its primary or secondary amine counterparts.

| Orbital | Primary Localization | Predicted Reactivity |

|---|---|---|

| HOMO | Nitrogen and β-Carbon (C4) | Site for electrophilic attack. |

| LUMO | Carbonyl Carbon (C2) and α-Carbon (C3) | Site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Relatively small | Indicates high chemical reactivity. |

Investigation of Conformational Landscapes and Energy Barriers

While the conjugated backbone of the enaminone is largely planar, the pyrrolidine ring can exist in different puckered conformations. Computational studies can map the potential energy surface (PES) to identify different stable conformers and the energy barriers that separate them. For this compound, the main conformational variables would be the puckering of the pyrrolidine ring and, to a lesser extent, slight torsions around the C-N bond.

DFT calculations on similar systems suggest that the energy differences between various puckered forms of the pyrrolidine ring are typically small, often only a few kcal/mol. researchgate.net The planarization of the nitrogen atom, required for effective conjugation with the π-system, significantly influences the preferred conformation of the attached ring. The barrier to rotation around the Cβ-N bond is expected to be significant due to its partial double bond character, preventing easy interconversion between different geometric isomers. The E configuration is stabilized by the intramolecular hydrogen bond and is the thermodynamically preferred isomer.

Ab Initio and Semi-Empirical Methods for Comparative Electronic and Structural Analysis

While DFT is widely used, other computational methods offer a valuable comparative perspective.

Ab Initio Methods: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are derived from first principles without empirical parameterization. researchgate.net HF theory systematically overestimates bond alternation in conjugated systems and often predicts higher energy barriers compared to DFT. MP2, which includes electron correlation, provides more accurate geometries and energies but at a much higher computational cost. researchgate.net Comparative studies on enaminones show that HF and DFT methods generally agree on the planarity of the structure and the importance of the intramolecular hydrogen bond, though the quantitative values for bond lengths and angles may differ. sid.irijnc.ir

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are much faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify calculations. This speed allows for the study of much larger molecular systems or longer-timescale molecular dynamics simulations. However, their accuracy is limited to molecules similar to those used for their parameterization. For a conjugated system like an enaminone, semi-empirical methods can provide a qualitative picture of the molecular geometry and electronic distribution, but DFT or ab initio methods are required for reliable quantitative predictions of energies and reactivity.

Mechanistic Computations for Reaction Pathways and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and locating the transition state (TS) structures that connect them. researchgate.netmdpi.com A transition state is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu

For this compound, a typical reaction is electrophilic substitution at the α-carbon (C3), which proceeds via an initial attack at the more nucleophilic β-carbon (C4). DFT calculations can model this process. The reaction begins with the approach of an electrophile to the β-carbon. The system's energy increases until it reaches the transition state, which would feature a partially formed bond between the β-carbon and the electrophile and a delocalized positive charge over the N-C-C-C-O fragment. After passing through the TS, the system relaxes to form a cationic intermediate, which then loses a proton from the α-carbon to yield the final substituted product.

Reaction Coordinate Scans and Determination of Activation Energies

To locate a transition state, chemists often perform a reaction coordinate scan (or relaxed PES scan). ucsb.edu In this procedure, a key geometric parameter, such as the distance between the reacting atoms (e.g., the Cβ-electrophile distance), is systematically changed in steps. At each step, the rest of the molecule's geometry is optimized. tau.ac.il Plotting the energy at each step reveals an energy profile for the reaction pathway. The peak of this profile provides a good initial guess for the geometry of the transition state.

Once an approximate TS structure is found, more sophisticated algorithms can be used to locate the exact saddle point. ucsb.eduwayne.edu A frequency calculation must then be performed on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the stretching of the forming/breaking bond).

The activation energy (Ea) for the reaction is the difference in energy between the transition state and the reactants. ucsb.edu This value is critical for understanding the reaction kinetics. Computational studies on reactions of similar enamines show that the high nucleophilicity imparted by the pyrrolidine group leads to relatively low activation energies for reactions with electrophiles, consistent with their observed high reactivity. researchgate.net

Solvent Effects on Reaction Thermodynamics and Kinetics

The solvent environment can profoundly influence the thermodynamics and kinetics of chemical reactions involving this compound. Computational models, particularly those employing Density Functional Theory (DFT) in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM), are instrumental in quantifying these effects. Such studies allow for the investigation of reaction profiles in various solvents, providing insights into reaction feasibility and rates without the need for extensive experimental work.

Thermodynamic Considerations:

From a thermodynamic standpoint, the stability of reactants, transition states, and products is altered by the solvent. For reactions involving polar or charged species, polar solvents tend to provide greater stabilization through electrostatic interactions. In the context of the reactivity of this compound, which possesses a significant dipole moment due to charge separation in its conjugated system, solvent polarity is a key factor.

Computational studies on similar α,β-unsaturated ketones have shown that solvents can shift reaction equilibria. For instance, in a hypothetical reaction where this compound acts as a nucleophile, the thermodynamics in different solvents can be computationally estimated. The reaction energies (ΔE) and Gibbs free energies of reaction (ΔG) can be calculated in the gas phase and in various solvents to predict the thermodynamic favorability.

Table 1: Calculated Thermodynamic Parameters for a Hypothetical Nucleophilic Addition to this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Reaction Energy (ΔE) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |

| Gas Phase | 1.0 | -15.2 | -12.5 |

| n-Hexane | 1.9 | -16.0 | -13.1 |

| Dichloromethane | 8.9 | -18.5 | -15.3 |

| Acetonitrile | 37.5 | -20.1 | -16.8 |

| Water | 78.4 | -22.4 | -18.9 |

Note: The data in this table is illustrative and based on typical trends observed in computational studies of reactions involving polar molecules in different solvent environments. The values are intended to demonstrate the relative effects of solvents on thermodynamic parameters.

The trend in the table above illustrates that as the solvent polarity increases, the reaction becomes more thermodynamically favorable (more negative ΔG). This is attributed to the better stabilization of the likely polar transition state and products by more polar solvents.

Kinetic Considerations:

Solvents also play a crucial role in the kinetics of a reaction by affecting the energy of the transition state relative to the reactants. The activation energy barrier (ΔG‡) determines the reaction rate. Solvents that selectively stabilize the transition state more than the reactants will lower the activation barrier and thus accelerate the reaction.

For many reactions of enaminones, which proceed through charged or highly polar transition states, polar solvents are expected to increase the reaction rate. DFT calculations can be employed to locate the transition state structure and compute its energy in different solvents, thereby providing a quantitative prediction of the solvent's kinetic effect. For instance, a study on the cycloaddition of ketenes with cyclopentadiene (B3395910) demonstrated that polar solvents can lower the energy barriers of reaction pathways. orientjchem.org

Table 2: Calculated Activation Energy Barriers for a Hypothetical Electrophilic Attack on this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Activation Energy (ΔG‡) (kcal/mol) | Relative Rate Constant (k_rel) |

| Gas Phase | 1.0 | 25.8 | 1 |

| n-Hexane | 1.9 | 24.5 | 10 |

| Dichloromethane | 8.9 | 21.3 | 2,500 |

| Acetonitrile | 37.5 | 19.8 | 20,000 |

| Water | 78.4 | 18.5 | 150,000 |

Note: The data in this table is hypothetical and serves to illustrate the expected influence of solvent polarity on the activation energy and relative reaction rates based on computational models. The relative rate constants are estimated based on the Arrhenius equation for a constant temperature.

The data in Table 2 suggests a significant rate enhancement as the solvent polarity increases, which is a common observation for reactions with polar transition states.

Computational Prediction of Spectroscopic Properties to Aid Experimental Verification (e.g., NMR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable in confirming their identity and understanding their electronic structure. For this compound, methods such as DFT and Time-Dependent DFT (TD-DFT) are routinely used to predict Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. These calculations provide theoretical chemical shifts that can be compared with experimental data to aid in spectral assignment and structure verification. A comprehensive theoretical and experimental study on the structurally similar 4-methyl-3-penten-2-one has demonstrated the accuracy of this approach. The study calculated ¹H and ¹³C NMR chemical shifts in various solvents, showing good agreement with experimental values.

For this compound, a similar computational approach would be expected to yield accurate predictions. The calculations would involve geometry optimization of the molecule followed by the GIAO calculation of isotropic shielding constants, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane (B1202638), TMS).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | 2.15 | 28.5 |

| C2 (C=O) | - | 195.0 |

| C3 (-CH=) | 5.10 | 98.2 |

| C4 (=C-N) | - | 160.8 |

| C5 (CH₃) | 1.98 | 20.1 |

| Pyrrolidine (α-CH₂) | 3.25 | 47.5 |

| Pyrrolidine (β-CH₂) | 1.90 | 25.4 |

Note: These chemical shift values are illustrative predictions based on DFT/GIAO calculations for similar enaminone structures. Actual experimental values may vary.

UV-Vis Spectroscopy Prediction:

The electronic absorption spectrum (UV-Vis) of this compound is governed by electronic transitions within the conjugated π-system. TD-DFT is the most common method for predicting UV-Vis spectra. These calculations provide information about the excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption).

The UV-Vis spectrum of an enaminone like this compound is expected to show a strong absorption band in the UV region corresponding to a π → π* transition. The position of this band is sensitive to the solvent environment, a phenomenon known as solvatochromism. TD-DFT calculations can model this by incorporating a continuum solvent model. For 4-methyl-3-penten-2-one, TD-DFT calculations have been used to measure HOMO and LUMO energies and predict the UV-Vis spectrum.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound in Different Solvents

| Solvent | Predicted λ_max (nm) | Oscillator Strength (f) | Predominant Transition |

| n-Hexane | 285 | 0.65 | HOMO → LUMO (π → π) |

| Dichloromethane | 292 | 0.68 | HOMO → LUMO (π → π) |

| Acetonitrile | 295 | 0.70 | HOMO → LUMO (π → π) |

| Water | 302 | 0.72 | HOMO → LUMO (π → π) |

Note: The data in this table represents typical results from TD-DFT calculations for enaminones and illustrates the expected solvatochromic shift. These are not experimentally measured values for the specific compound.

The predicted red shift (bathochromic shift) in λ_max with increasing solvent polarity is consistent with the π → π* transition of a conjugated system where the excited state is more polar than the ground state. This computational data provides a theoretical basis for interpreting experimental UV-Vis spectra and understanding the electronic structure of this compound.

Advanced Applications of 3e 4 1 Pyrrolidinyl 3 Penten 2 One in Complex Organic Synthesis

Synthesis of Diverse Heterocyclic Frameworks

The inherent reactivity of (3E)-4-(1-pyrrolidinyl)-3-penten-2-one, a prominent example of a β-enaminone, allows it to function as a flexible synthon for a variety of annulation and cyclization reactions. This has led to its extensive use in the synthesis of numerous heterocyclic systems, including pyrroles, pyrazoles, pyridines, and quinolones.

Pyrroles: The construction of the pyrrole nucleus can be efficiently achieved using β-enaminone precursors. A particularly effective strategy involves the use of N-propargylic β-enaminones, which can be prepared from the parent enaminone. These intermediates undergo a base-catalyzed 5-exo-dig cyclization to furnish highly substituted NH-free pyrroles in good to excellent yields organic-chemistry.org. Another innovative one-pot, two-step protocol proceeds through the in situ generation of 2-methylene-2,3-dihydro-1,4-oxazepine intermediates from N-propargylic β-enaminones, which then rearrange to form 2-acetyl-1H-pyrroles upon further heating with a Lewis acid like zinc chloride acs.org. Furthermore, β-enaminones are instrumental in cascade reactions that produce fused heterocyclic systems, such as pyrrole-fused 1,5-benzodiazepines, demonstrating their utility in creating complex polycyclic structures nih.gov. A rhodium(II)-catalyzed regioselective annulation with N-sulfonyl-1,2,3-triazoles also provides a controlled route to polysubstituted pyrroles nih.gov.

Table 1: Selected Examples of Pyrrole Synthesis from β-Enaminone Derivatives This table is interactive. You can sort and filter the data.

| Starting Enaminone Type | Reagent(s) | Catalyst/Base | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Propargylic β-enaminone | - | Cs₂CO₃ | Polysubstituted Pyrrole | 85-95 | organic-chemistry.orgacs.org |

| N-Propargylic β-enaminone | Zinc Chloride | ZnCl₂ | 2-Acetyl-1H-pyrrole | 70-92 | acs.org |

| β-Enamino diketone | o-Phenylenediamine | - | Pyrrole-fused Benzodiazepine | 65-91 | nih.gov |

| β-Enaminone | N-Sulfonyl-1,2,3-triazole | Rh₂(oct)₄ | Trisubstituted Pyrrole | up to 91 | nih.gov |

Pyrazoles: The synthesis of pyrazoles from β-enaminones is a classical and highly efficient transformation. The reaction typically involves the condensation of the enaminone with hydrazine hydrate or its derivatives nih.gov. The initial step is the nucleophilic attack of the hydrazine on the enamine double bond, followed by cyclization and elimination of the amine (pyrrolidine in this case) and water to yield the pyrazole ring nih.gov. This method has been adapted for multicomponent reactions to generate complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, in a one-pot fashion beilstein-journals.orgnih.gov. Advanced rhodium-catalyzed three-component reactions of enaminones, hydrazines, and functionalized alkenes have also been developed to afford N-aryl pyrazoles with high step economy researchgate.net.

Pyridines: this compound is an excellent precursor for constructing substituted pyridine rings. Various synthetic strategies have been developed that leverage the enaminone's ability to provide multiple atoms for the final ring system. For instance, a copper-catalyzed cascade reaction with ammonium (B1175870) chloride allows the enaminone to serve as a source for both C2-C3/C5-C6 and C4 fragments through novel C-N and C=C bond cleavages, leading to 4-unsubstituted pyridines acs.org. A metal-free domino reaction with aldehydes, promoted by trifluoromethanesulfonic acid, results in fully substituted pyridines through a cascade of C-C and C-N bond formations acs.orgfigshare.com. Furthermore, N-propargylic derivatives of the enaminone can be selectively cyclized to either pyrroles or pyridines by choosing the appropriate catalyst; copper(I) bromide specifically directs the reaction toward 6-endo-dig cyclization to form polysubstituted pyridines organic-chemistry.orgacs.org.

Quinolones: The quinolone scaffold, a core component of many antibacterial agents, can be synthesized using β-enaminones as key building blocks. A copper-catalyzed domino reaction between enaminones and 2-halobenzaldehydes provides an efficient route to various quinoline derivatives. This process involves a sequence of aldol (B89426) reaction, C(aryl)-N bond formation, and subsequent elimination to construct the fused heterocyclic system .

Pyrrolidines: While direct cyclization of this compound to form substituted pyrrolidines is less common, its structural components are integral to the synthesis of pyrrolidine-containing natural products. The pyrrolidine (B122466) ring is often pre-existing in the enaminone itself and is incorporated into a larger molecular framework. The pyrrolidine fragment is a crucial component of numerous alkaloids, and this enaminone can serve as a precursor for more complex structures that contain this ring system mdpi.com.

Strategic Role as a Versatile Building Block in the Synthesis of Alkaloids and other Nitrogen-Containing Compounds

The structural framework of this compound makes it an invaluable precursor in the synthesis of alkaloids and other complex nitrogenous natural products. β-Enaminones, in general, are recognized as versatile intermediates for alkaloid synthesis acgpubs.org.

The pyrrolidine moiety within the enaminone is a common structural motif in a vast class of alkaloids, including pyrrolizidine, indolizidine, and tropane alkaloids mdpi.com. Synthetic strategies can be designed where the enaminone functionality is used to construct a larger heterocyclic system around the existing pyrrolidine ring. For example, enaminones have been successfully employed as precursors for the enantioselective synthesis of indolizidine and quinolizidine alkaloids, which are known for their wide range of biological activities researchgate.net.

Furthermore, research into the biosynthesis of tropane alkaloids has identified 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, a compound structurally related to the hydrolysis product of our title enaminone, as a key intermediate. This intermediate is involved in a Mannich-like condensation to form the characteristic bicyclic core of tropane alkaloids, intrinsically linking pyrrolidine and tropane metabolism nih.gov. This biosynthetic insight highlights the potential of this compound as a synthetic precursor to mimic these natural pathways and access complex alkaloid skeletons.

Facilitation of Spirooxindole Synthesis via Multicomponent Reactions

Spirooxindoles are a privileged class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their synthesis is often challenging due to the creation of a sterically congested spirocyclic center. Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the one-pot synthesis of these complex structures researchgate.net.

β-Enaminones, or their in-situ generated precursors (from 1,3-dicarbonyl compounds and amines), are ideal components for these MCRs. A common MCR for spirooxindole synthesis involves the reaction of an isatin derivative (providing the oxindole core), an activated methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (like acetylacetone (B45752), a precursor to the title enaminone) researchgate.net. In this context, this compound can act as the nucleophilic component that attacks an intermediate formed from the isatin and the activated methylene compound, leading to a cascade of reactions that culminates in the formation of the spirooxindole framework. The use of MCRs provides a highly atom-economical and convergent route to structurally diverse spirooxindoles .

Table 2: General Scheme for Multicomponent Spirooxindole Synthesis This table is interactive. You can sort and filter the data.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Isatin | Malononitrile | 1,3-Dicarbonyl Compound | Various (e.g., β-cyclodextrin, nanoparticles) | Spiro[indoline-pyran]-dione derivative | researchgate.net |

| Isatin | Activated Methylene | Enaminone | Guanidine-functionalized Nanoparticles | Spirooxindole derivative |

Implementation in Cascade, Tandem, and Domino Reactions for Increased Synthetic Efficiency

Cascade, tandem, and domino reactions, in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a cornerstone of modern synthetic efficiency. The unique reactivity of this compound makes it an exemplary substrate for designing such processes. These reactions minimize waste, reduce purification steps, and allow for the rapid construction of molecular complexity from simple starting materials.

As detailed in section 6.1, the synthesis of pyridines and quinolines from enaminones often proceeds through elegant cascade sequences:

Pyridine Synthesis: A metal-free domino reaction between a primary enaminone and an aldehyde, promoted by a Brønsted acid, constructs the pyridine ring by forming two C-C bonds and one C-N bond in a single pot acs.orgfigshare.com. Another example is the copper-catalyzed self-condensation of enaminones with ammonium chloride, which involves a complex cascade of C-N and C=C bond cleavage and formation to build the pyridine scaffold acs.org.

Quinoline Synthesis: The copper-catalyzed reaction of enaminones with 2-halobenzaldehydes is a domino process that includes an aldol addition, an intramolecular C-N bond formation (Ullmann-type coupling), and a final elimination step to yield the aromatic quinoline system .

Fused Heterocycle Synthesis: β-enamino diketones can undergo a cascade cyclization/annulation with o-phenylenediamine to produce complex pyrrole-fused 1,5-benzodiazepines in a metal-free, one-pot process nih.gov.

These examples underscore the power of this compound and related enaminones in streamlining synthetic routes. By carefully selecting reaction partners and catalysts, chemists can trigger a predetermined sequence of intramolecular and intermolecular events, leading to the efficient and controlled assembly of highly functionalized heterocyclic compounds.

Derivatives and Analogs of 3e 4 1 Pyrrolidinyl 3 Penten 2 One

Systematic Synthesis of Substituted Enaminones with Modified Pyrrolidinyl Moieties

The synthesis of analogs of (3E)-4-(1-pyrrolidinyl)-3-penten-2-one with modified pyrrolidinyl moieties typically involves the condensation reaction between pentane-2,4-dione (acetylacetone) and a substituted pyrrolidine (B122466). This reaction is a cornerstone of enaminone synthesis and can be facilitated by various catalytic methods under mild conditions. acgpubs.org

The choice of substituted pyrrolidine is critical as the substituents can impart significant steric and electronic effects on the resulting enaminone. For instance, electron-withdrawing groups on the pyrrolidine ring can decrease the nucleophilicity of the enaminone system, while bulky substituents can influence the stereochemical outcome of subsequent reactions. The pyrrolidine ring is a common motif in many pharmaceutical agents, making the synthesis of such analogs a topic of significant interest. enamine.net

A range of substituted pyrrolidines, accessible through established synthetic routes like [3+2] cycloadditions or biocatalytic methods, can be used as precursors. enamine.netacs.org The condensation reaction generally proceeds with high regioselectivity, with the amine attacking one of the carbonyl groups of the symmetric pentane-2,4-dione, followed by dehydration to yield the stable, conjugated enaminone.

| Pyrrolidine Precursor | Resulting Enaminone Product | Notable Feature of Modification | Potential Impact on Reactivity |

|---|---|---|---|

| Pyrrolidine | This compound | Parent compound | Baseline reactivity |

| (R)-2-Methylpyrrolidine | (3E)-4-((R)-2-methyl-1-pyrrolidinyl)-3-penten-2-one | Chiral, sterically hindered amine | Induces chirality, may direct stereoselective reactions |

| 3-Hydroxypyrrolidine | (3E)-4-(3-hydroxy-1-pyrrolidinyl)-3-penten-2-one | Introduction of a polar hydroxyl group | Alters solubility, provides a site for further functionalization |

| 3,4-Dehydroproline Methyl Ester | Methyl 1-((E)-4-oxopent-2-en-2-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate | Electron-withdrawing ester group, alkene functionality | Reduces enamine nucleophilicity, offers additional reactive site |

Impact of Variations in the Carbonyl Moiety and Alkene Substituents on Synthetic Utility

Modifying the dicarbonyl precursor is a powerful strategy for altering the structure and reactivity of the resulting enaminone. By replacing pentane-2,4-dione with other 1,3-dicarbonyl compounds, analogs with different electronic and steric properties can be synthesized, expanding their utility as building blocks in heterocyclic synthesis. znaturforsch.comnih.gov

Variations in the Carbonyl Moiety: Replacing one of the methyl groups of pentane-2,4-dione with a different substituent, such as a phenyl group (from benzoylacetone) or an ethoxy group (from ethyl acetoacetate), significantly changes the electronic nature of the enaminone.

β-Keto Esters: Condensation of pyrrolidine with a β-keto ester like ethyl acetoacetate (B1235776) yields a β-enamino ester. The ester group is less electron-activating than a ketone's alkyl group, which modulates the reactivity of the conjugated system. These β-enamino esters are key intermediates for synthesizing various heterocycles, including pyridines and pyrazoles. acgpubs.orgorganic-chemistry.org

Aryl Ketones: Using a 1,3-dicarbonyl compound with an aryl group, such as benzoylacetone, introduces an aromatic ring. This extends the π-conjugation of the system, influencing its spectroscopic properties and reactivity. These derivatives are often used in the synthesis of complex fused heterocyclic systems. mdpi.com

Variations in the Alkene Substituents: Altering the substituents on the alkene backbone can influence the regioselectivity of subsequent reactions. This is achieved by using a 1,3-dicarbonyl compound with substituents other than methyl groups at the C1 and C5 positions. For example, using 1,1,1-trifluoro-2,4-pentanedione (B1197229) introduces a potent electron-withdrawing trifluoromethyl group, which dramatically increases the electrophilicity of the carbonyl carbon and affects the acidity of the remaining protons. Such modifications are crucial for directing Michael additions and subsequent cyclization pathways. researchgate.net

| 1,3-Dicarbonyl Precursor | Resulting Enaminone Product Name | Structural Variation | Impact on Synthetic Utility |

|---|---|---|---|

| Pentane-2,4-dione | This compound | Methyl ketone | Baseline for comparison; versatile synthon. |

| Ethyl acetoacetate | Ethyl (E)-3-(1-pyrrolidinyl)-2-butenoate | Ethyl ester instead of ketone | Used in synthesis of quinolones and pyridinones; modified carbonyl reactivity. acgpubs.org |

| 1-Phenylbutane-1,3-dione (Benzoylacetone) | (E)-4-phenyl-4-(1-pyrrolidinyl)-3-buten-2-one | Phenyl ketone | Extended conjugation; precursor for fused heterocycles like quinolines. |

| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | 3-(1-pyrrolidinyl)-5,5-dimethyl-2-cyclohexen-1-one | Cyclic dicarbonyl | Forms cyclic enaminones used in synthesizing acridine (B1665455) and quinazoline (B50416) derivatives. lookchem.com |

Structure-Reactivity Relationship Studies of Novel this compound Analogs

The relationship between the structure of an enaminone and its reactivity is fundamental to its application in organic synthesis. The reactivity is primarily governed by the electronic distribution within the N-C=C-C=O conjugated system. Pyrrolidine-derived enamines are known to be highly reactive compared to those from other cyclic amines. researchgate.net

Nucleophilicity: The primary reactive sites for electrophilic attack are the enamine nitrogen and the α-carbon. The nucleophilicity of these positions is enhanced by electron-donating groups on the pyrrolidine ring or on the alkene backbone. Conversely, electron-withdrawing groups, whether on the amine or the carbonyl side, decrease the electron density of the π-system, reducing its nucleophilicity. nih.gov For example, an enaminone derived from a β-keto ester is generally less nucleophilic than one derived from a β-diketone.

Electrophilicity: The carbonyl carbon and the β-carbon are electrophilic centers susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon is significantly increased by placing electron-withdrawing groups on the acyl side of the molecule. This principle is exploited in various cyclization and annulation reactions where the enaminone acts as an electrophile.

Ambident Reactivity: Enaminones are ambident nucleophiles and can react with electrophiles at either the N or the Cα atom. The regioselectivity of this reaction is influenced by both the nature of the electrophile and the specific structure of the enaminone. Modifications that favor electron density on the α-carbon will promote C-alkylation, a key step in many synthetic sequences.

Structure-activity relationship (SAR) studies, often conducted in the context of medicinal chemistry, have shown that modifications to the enaminone scaffold can lead to significant changes in biological activity. acs.org For instance, the introduction of specific substituents can enhance antibacterial or anticonvulsant properties by optimizing interactions with biological targets. nih.gov An electron-withdrawing group on an aryl ring attached to the nitrogen (the A-ring in some models) can decrease activity, while a similar group on an aryl ring attached to the carbonyl side (B-ring) can increase it. nih.gov

| Structural Modification | Example Precursor Change | Effect on Electronic Properties | Predicted Impact on Reactivity |

|---|---|---|---|

| Electron-donating group on pyrrolidine ring | Use of 3-(dimethylamino)pyrrolidine | Increases electron density on enamine nitrogen | Enhances nucleophilicity at Cα; promotes reaction with weak electrophiles. |

| Electron-withdrawing group on pyrrolidine ring | Use of pyrrolidine-3-carbonitrile | Decreases electron density on enamine nitrogen | Reduces overall nucleophilicity; may favor N-alkylation over C-alkylation. |

| Replacement of ketone with ester | Pentane-2,4-dione → Ethyl acetoacetate | Reduces electron-donating character of the carbonyl side | Decreases nucleophilicity of Cα; alters reactivity in cyclocondensation reactions. acgpubs.org |

| Introduction of aryl group at carbonyl | Pentane-2,4-dione → Benzoylacetone | Extends π-conjugation | Stabilizes the enaminone; influences regioselectivity in reactions with unsymmetrical electrophiles. |

| Introduction of CF₃ group | Pentane-2,4-dione → 1,1,1-Trifluoro-2,4-pentanedione | Strongly electron-withdrawing | Increases electrophilicity of carbonyl carbon and β-carbon; facilitates Michael additions. |

Future Research Directions and Unexplored Avenues in 3e 4 1 Pyrrolidinyl 3 Penten 2 One Chemistry

Development of Asymmetric Synthetic Methodologies Utilizing Chiral (3E)-4-(1-pyrrolidinyl)-3-penten-2-one Derivatives